REACTION_CXSMILES
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C(N(CC)C1C=CC=CC=1)C.O[C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([S:20][CH2:21][C:22]([NH2:24])=O)[N:14]=1.P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([S:20][CH2:21][C:22]#[N:24])[N:14]=1
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Name
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|
Quantity
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0.13 mol
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Type
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reactant
|
Smiles
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C(C)N(C1=CC=CC=C1)CC
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Name
|
|
Quantity
|
25.8 g
|
Type
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reactant
|
Smiles
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OC1=NC(=NC(=C1)C)SCC(=O)N
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The phosphorus oxychloride was removed in a rotary evaporator
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Type
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ADDITION
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Details
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the residue was poured onto 1 liter of cracked ice
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Type
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CUSTOM
|
Details
|
The precipitate which resulted
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Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from heptane
|
Type
|
CUSTOM
|
Details
|
to give 13.0 g
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Name
|
|
Type
|
|
Smiles
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ClC1=NC(=NC(=C1)C)SCC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |